![molecular formula C15H18O4 B1196367 Fomannosin CAS No. 18885-59-1](/img/structure/B1196367.png)
Fomannosin
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Overview
Description
Fomannosin is a natural product found in Heterobasidion annosum with data available.
Scientific Research Applications
Isolation and Structural Analysis
- Fomannosin, along with other dihydrobenzofurans, was isolated from Heterobasidion annosum, indicating its natural occurrence in fungi. The structures of these compounds were established through chemical and spectroscopic methods (Donnelly et al., 1988).
Role in Plant Pathology
- Fomannosin's production by Fomes annosus and its toxicity to Sitka spruce was demonstrated, suggesting its role in plant-fungus interactions and possible implications in forest pathology (Heslin et al., 1983).
Biosynthesis and Metabolic Studies
- The biosynthesis of fomannoxin in Heterobasidion occidentale was studied, providing insights into the metabolic pathways of sesquiterpenes like fomannosin, which can enhance understanding of fungal secondary metabolites (Hansson et al., 2012).
Chemical Synthesis
- Research on the chemical synthesis of both (+)- and (-)-fomannosin from D-glucose was conducted, showing the potential for laboratory production and further pharmacological studies of fomannosin (Paquette et al., 2008).
Fungal Secondary Metabolites
- Fomannosin's isolation and identification from Heterobasidion occidentale, alongside other sesquiterpenes, contributes to understanding the diversity and biological activity of fungal secondary metabolites (Hansson et al., 2012).
Crystal Structure Analysis
- X-ray crystal-structure analysis of a fomannosin derivative provided detailed structural insights, crucial for understanding its biological activity and potential applications in various fields (McPhail & Sim, 1968).
properties
CAS RN |
18885-59-1 |
---|---|
Product Name |
Fomannosin |
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(4,4-dimethyl-2-oxocyclopentyl)-5-(hydroxymethyl)-3-oxabicyclo[4.2.0]octa-5,7-dien-4-one |
InChI |
InChI=1S/C15H18O4/c1-14(2)5-11(12(17)6-14)15-4-3-10(15)9(7-16)13(18)19-8-15/h3-4,11,16H,5-8H2,1-2H3 |
InChI Key |
CKOLHOCKIPCVQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
Canonical SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
synonyms |
fomannosin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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